molecular formula C15H26O B1672058 Farnesol CAS No. 4602-84-0

Farnesol

Cat. No. B1672058
CAS RN: 4602-84-0
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-YFVJMOTDSA-N
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Description

Farnesol is a natural 15-carbon organic compound which is an acyclic sesquiterpene alcohol . Under standard conditions, it is a colorless liquid . It is hydrophobic, and thus insoluble in water, but miscible with oils . Farnesol is produced from 5-carbon isoprene compounds in both plants and animals .


Synthesis Analysis

Farnesol is produced from isoprene compounds in both plants and animals. When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene . Oxidation can then provide sesquiterpenoids such as farnesol .


Molecular Structure Analysis

The chemical formula of Farnesol is C15H26O . It contains three isoprene units, making it a sesquiterpene . Farnesol exists in nature as a mixture of two isomers, E- and Z-farnesol, determined by the configuration of the double bonds .


Chemical Reactions Analysis

Farnesol is produced from isoprene compounds in both plants and animals. When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene .


Physical And Chemical Properties Analysis

The molecular weight of Farnesol is approximately 222.37 g/mol . At room temperature, Farnesol is a colorless liquid . It has a boiling point of approximately 132 °C at 12 mm Hg . Farnesol is soluble in alcohol and insoluble in water, signifying its nonpolar nature .

Scientific Research Applications

Antifungal Drug

Farnesol has potential as an antifungal drug . It can target various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors to inhibit fungal growth and reduce fungal pathogenicity . It can also suppress resistance-associated genes, such as those of biofilm and ergosterol, to enhance the fungicidal effectiveness of conventional antifungal drugs .

Treatment of Fungal Infections

Farnesol can prevent and treat fungal infections . It exerts significant antimicrobial effects on fungal planktonic and biofilm cells, enhances the antimicrobial efficacy of conventional antifungal drugs, and reverses and reduces fungal drug resistance .

Regulation of Immune Response

Farnesol regulates the immune response of vaginal epithelial cells against Candida albicans . It acts as a stimulator to up-regulate the Th17-type innate immune response, as well as Th2-type humoral immunity following C. albicans infection .

Antimicrobial Properties

Farnesol has broad-spectrum antimicrobial properties . Some research has suggested that it may inhibit the growth of Staphylococcus aureus and Candida albicans, two problematic pathogens in clinical settings .

Regulation of Physiological Processes

Farnesol is involved in the regulation of various physiological processes including filamentation, biofilm development, drug efflux, and apoptosis .

Anti-cancer and Anti-tumor Properties

Farnesol and its derivatives/analogues have been reported to exhibit anti-cancer and anti-tumor properties .

Safety and Hazards

The U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have generally recognized Farnesol as safe, although there are some restrictions on its concentration and use, particularly in products intended for infants and children .

Future Directions

Farnesol has been the focus of several biomedical research studies due to its broad-spectrum antimicrobial and anti-inflammatory properties . The encapsulation of this molecule in nanoparticles is a promising alternative for the development of more effective therapies against biofilms .

properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
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InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
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InChI Key

CRDAMVZIKSXKFV-YFVJMOTDSA-N
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Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C
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Molecular Formula

C15H26O
Record name FARNESOL
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DSSTOX Substance ID

DTXSID2040789
Record name trans,trans-Farnesol
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Molecular Weight

222.37 g/mol
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Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma
Record name FARNESOL
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Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg
Record name FARNESOL
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Solubility

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol)
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Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889
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Vapor Pressure

0.0000394 [mmHg]
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Mechanism of Action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...
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Product Name

trans,trans-Farnesol

Color/Form

Colorless liquid, Slightly yellow liquid

CAS RN

4602-84-0, 106-28-5
Record name FARNESOL
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Melting Point

< 25 °C
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Synthesis routes and methods

Procedure details

Arctander "Perfume and Flavor Chemicals (Aroma Chemicals)" at monograph 1378 discloses "Farnesal," 2,6,10-trimethyl-2,6,10-dodecatrien-12-al to have a very mild, sweet oily, slightly woody, tenacious odor. On the other hand, Arctander also describes, at Monograph 1379, Farnesene, 2,6,10-trimethyl-2,6,9,11-dodecatetraene defined according to the structure: ##STR3## to have a very mild, sweet and warm, rather nondescript odor of good tenacity. Arctander further states that apart from some possible use in the reconstruction of certain essential oils, there is to the author's knowledge, very little, if any, use for this sesquiterpene in perfumery as such. Arctander further states that Farnesene having the structure: ##STR4## is produced by dehydration of Farnesol by heat with a potassium dehydrating agent or from Nerolidol by heat with acetic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does farnesol impact the growth and morphology of Candida albicans?

A1: Farnesol acts as a quorum-sensing molecule in Candida albicans, regulating its morphology by inhibiting the yeast-to-hyphae transition. [, , , , , ] At higher concentrations, farnesol can induce apoptosis in C. albicans through a mechanism involving the efflux of intracellular glutathione via the Cdr1-p transporter. This leads to oxidative stress and ultimately cell death. []

Q2: Can farnesol affect the production of cytokines during candidiasis?

A3: Yes, farnesol can modulate cytokine expression during C. albicans infection. Studies in mice have shown that farnesol pretreatment can reduce the elevation of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12) while increasing the levels of the Th2 cytokine IL-5. [] This suggests a potential role for farnesol in influencing the immune response during candidiasis.

Q3: What is the molecular formula and weight of farnesol?

A3: The molecular formula of farnesol is C15H26O, and its molecular weight is 222.37 g/mol.

Q4: Are there any spectroscopic data available for farnesol identification?

A5: While specific spectroscopic data is not extensively discussed in the provided research, farnesol can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). UV-Vis spectrophotometry at 290 nm has also been utilized to quantify farnesol. []

Q5: Can farnesol be incorporated into dental materials, and what are the benefits?

A6: Research indicates that trans,trans-farnesol can be incorporated into glass ionomer cement (GIC), a common dental restorative material. [] The addition of trans,trans-farnesol enhances the material's antibacterial properties against cariogenic bacteria and improves its hardness without negatively impacting other physical properties. []

Q6: How stable is farnesol under different conditions, and are there formulation strategies to improve its stability?

A10: Farnesol can be susceptible to degradation under certain conditions. One study highlighted the development of farnesol-loaded nanoliposomes as a strategy to improve its stability and bioavailability for targeted delivery to muscle cells. [] Another study utilized chitosan nanoparticles to encapsulate both miconazole and farnesol for the treatment of vulvovaginal candidiasis. [] This approach aimed to enhance drug delivery, prolong drug release, and improve therapeutic efficacy. []

Q7: How long has farnesol been studied, and what are some significant milestones in farnesol research?

A27: Farnesol has been a subject of scientific inquiry for over three decades. [] A significant milestone was the discovery of farnesol's role as a quorum-sensing molecule in Candida albicans, regulating its morphogenesis and contributing to its virulence. [, , , , , ] Another important finding was the identification of farnesol's ability to inhibit triglyceride synthesis in hepatocytes, suggesting its potential in addressing hepatic lipid metabolism disorders. []

Q8: What are some examples of cross-disciplinary research involving farnesol?

A28: Farnesol research spans diverse disciplines, highlighting its multifaceted nature. For instance, its incorporation into dental materials, like GIC, showcases its potential in material science and dentistry to develop restorative materials with enhanced antibacterial properties. [] Additionally, its role in modulating cytokine expression during candidiasis highlights its relevance in immunology and infectious disease research. []

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